molecular formula C22H22N4O2 B2678955 2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034281-84-8

2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2678955
CAS RN: 2034281-84-8
M. Wt: 374.444
InChI Key: MYXACWYUVUGWBU-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrazine compounds are a class of heterocyclic compounds that have been studied for various applications in medicinal chemistry . They have been proposed as possible surrogates of the purine ring due to their structural similarities . Depending on the choice of substituents, the 1,2,4-triazolo[4,3-a]pyrazine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyrazine compounds often involves the use of a structure-based virtual screening made on the active site of the target enzyme . The starting hit compound is usually a novel chemotype based on a 1,2,4-triazolo[4,3-a]pyrazine scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels can be achieved .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyrazine compounds is characterized by a triazole ring fused with a pyrazine ring . This structure is isoelectronic with that of purines, making these compounds potential isosteric replacements for purines .

Scientific Research Applications

P38 Kinase Inhibition

The p38 MAP kinase pathway plays a crucial role in inflammation, and p38 kinases are key members of this pathway. These kinases are activated by pro-inflammatory cytokines, stress, and other factors. Inhibiting p38 kinases can be beneficial for treating inflammatory diseases. Recent studies have explored [1,2,4]triazolo[4,3-a]pyridine derivatives as potential p38 kinase inhibitors . Computational investigations, including 3D quantitative structure–activity relationship (QSAR) modeling, molecular docking, and dynamic simulations, have been employed to understand their interactions with p38 kinase. These inhibitors show promise for conditions like Alzheimer’s disease.

Synthesis of [1,2,4]triazolo[4,3-a]pyridines

Researchers have developed efficient synthetic methods for [1,2,4]triazolo[4,3-a]pyridines. One approach involves a one-pot reaction using α-keto acids and 2-hydrazinopyridines catalyzed by potassium iodide (KI). This transition-metal-free procedure is economically and environmentally advantageous . The resulting substituted [1,2,4]triazolo[4,3-a]pyridines can serve as versatile building blocks for further studies.

Atom-Economic Synthesis from Readily Available Precursors

A practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines has been developed using 2-hydrazinopyridine and substituted aromatic aldehydes. This mild and operationally simple method proceeds at room temperature and provides access to various substituted derivatives. Its functional group tolerance and atom-economy make it an attractive synthetic route .

properties

IUPAC Name

7-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-5-6-16(3)18(11-14)13-26-22(28)25-10-9-24(21(27)20(25)23-26)19-8-7-15(2)17(4)12-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXACWYUVUGWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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